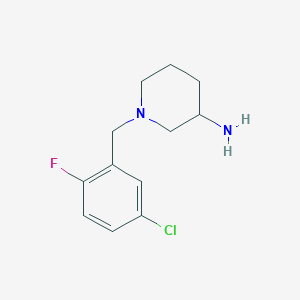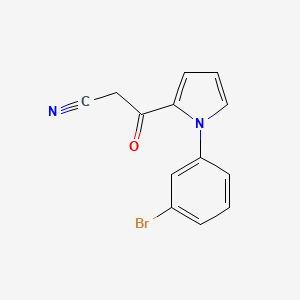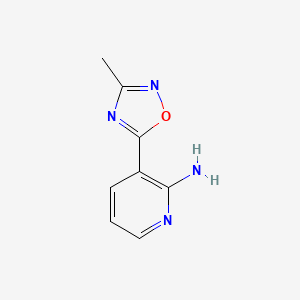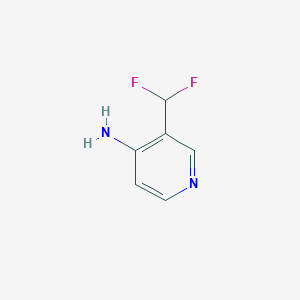![molecular formula C12H14O4 B11787587 (1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol](/img/structure/B11787587.png)
(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-((2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)氧基)环丙基)甲醇是一种化学化合物,其独特结构包括一个连接到甲醇部分的环丙基和一个2,3-二氢苯并[b][1,4]二氧杂环己烷环。
准备方法
合成路线和反应条件
(1-((2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)氧基)环丙基)甲醇的合成通常涉及在特定条件下使2,3-二氢苯并[b][1,4]二氧杂环己烷与环丙基甲醇反应。该反应可能需要使用催化剂和溶剂来促进所需产物的形成。详细的合成路线和反应条件通常是专有的,可能因所需的产率和纯度而异。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程可能包括纯化、结晶和质量控制等步骤,以满足行业标准。
化学反应分析
反应类型
(1-((2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)氧基)环丙基)甲醇可以进行各种化学反应,包括:
氧化: 该反应可以将甲醇基团转化为羧酸或醛。
还原: 该化合物可以被还原以形成不同的醇衍生物。
取代: 在适当的条件下,甲醇基团可以被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,氢化铝锂)和各种催化剂。反应条件,如温度、压力和溶剂选择在决定这些反应的结果中起着至关重要的作用。
形成的主要产物
从这些反应中形成的主要产物取决于所用特定反应条件和试剂。例如,氧化可能产生羧酸或醛,而还原可能产生不同的醇衍生物。
科学研究应用
(1-((2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)氧基)环丙基)甲醇在科学研究中有多种应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗特性以及作为药物开发的前体。
工业: 用于生产特种化学品和材料。
作用机制
(1-((2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)氧基)环丙基)甲醇的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合来发挥其作用,从而调节其活性。对其作用机制的详细研究对于了解其潜在的治疗和工业应用至关重要。
相似化合物的比较
类似化合物
氯乙烯: 一种具有类似工业应用但化学性质不同的化合物。
正电子素氢化物: 一种具有独特特性和在科学研究中应用的奇异分子。
谷氨酰胺酶抑制剂,化合物 968: 一种具有类似生物学应用但分子结构不同的化合物。
独特性
(1-((2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)氧基)环丙基)甲醇因其特定的结构特征而独一无二,这些特征赋予其独特的化学和生物学特性。其环丙基和2,3-二氢苯并[b][1,4]二氧杂环己烷环的组合使其成为多种应用的宝贵化合物。
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
[1-(2,3-dihydro-1,4-benzodioxin-6-yloxy)cyclopropyl]methanol |
InChI |
InChI=1S/C12H14O4/c13-8-12(3-4-12)16-9-1-2-10-11(7-9)15-6-5-14-10/h1-2,7,13H,3-6,8H2 |
InChI 键 |
UJBWXWGGOVFJPU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)OC2=CC3=C(C=C2)OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11787515.png)
![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)






![2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B11787566.png)


